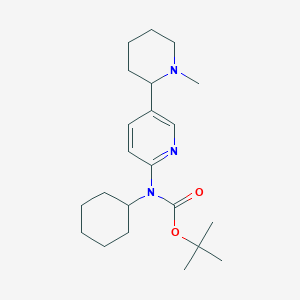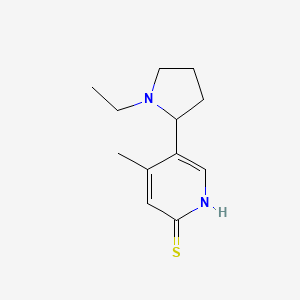
(R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indazole ring, which is a bicyclic structure containing nitrogen atoms, making it a valuable molecule for research and development in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, to form the indazole core . The amino acid side chain is then introduced through standard peptide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino acid side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the amino acid side chain.
Aplicaciones Científicas De Investigación
®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses, making it a valuable compound for drug development and other applications.
Comparación Con Compuestos Similares
Similar Compounds
Indazole derivatives: Compounds with similar indazole ring structures, such as 1H-indazole and 2H-indazole.
Amino acid derivatives: Molecules with similar amino acid side chains, such as ®-2-Amino-3-(1H-indazol-5-yl)propanoic acid.
Uniqueness
What sets ®-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride apart is its specific combination of the indazole ring and the amino acid side chain, which provides unique chemical and biological properties. This makes it a valuable tool for research and development in various scientific fields.
Propiedades
Número CAS |
1414976-15-0 |
|---|---|
Fórmula molecular |
C11H15Cl2N3O2 |
Peso molecular |
292.16 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C11H13N3O2.2ClH/c1-6-2-7(4-9(12)11(15)16)3-8-5-13-14-10(6)8;;/h2-3,5,9H,4,12H2,1H3,(H,13,14)(H,15,16);2*1H/t9-;;/m1../s1 |
Clave InChI |
XMOLCIKQAFPBAH-KLQYNRQASA-N |
SMILES isomérico |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)O)N.Cl.Cl |
SMILES canónico |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one](/img/structure/B11819577.png)



![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11819588.png)


![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B11819626.png)


![Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B11819638.png)

![Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL](/img/structure/B11819642.png)
![[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate](/img/structure/B11819648.png)
